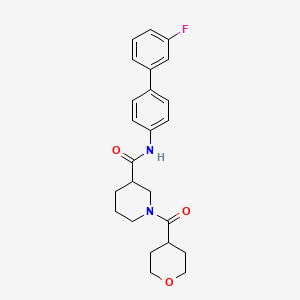![molecular formula C24H31N5O B5952150 2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B5952150.png)
2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features an imidazole ring, a piperazine ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactionsCommon reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine and pyridine rings contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring
Uniqueness
What sets 2-[4-[[1-(3-Methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol apart is its unique combination of imidazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .
Propiedades
IUPAC Name |
2-[4-[[1-(3-methylphenyl)imidazol-2-yl]methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O/c1-19-5-3-8-22(15-19)29-11-10-25-24(29)18-27-12-13-28(23(17-27)9-14-30)16-21-7-4-6-20(2)26-21/h3-8,10-11,15,23,30H,9,12-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMVJUSYDHDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2CN3CCN(C(C3)CCO)CC4=CC=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5952070.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methylbenzenesulfonamide](/img/structure/B5952077.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B5952095.png)
![(5E)-5-[(3-iodo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5952098.png)
![N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]iminopyridine-4-carboxamide](/img/structure/B5952099.png)
![N-[(2-ethyl-4-iodophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5952102.png)
![(2E)-2-methyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-buten-1-amine](/img/structure/B5952111.png)
![N-(2-fluorophenyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B5952131.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5952136.png)
![ethyl 3-(2-methylbenzyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5952142.png)

![1-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5952153.png)
![(4-methoxy-2-methylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5952154.png)
![1-(3-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5952164.png)
